4-(2-Quinoxalinyl-3-butene-1,2-diol
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Description
Synthesis Analysis
Quinoxaline derivatives are synthesized through various methods, including oxidative cyclization and condensation reactions. One method involves the synthesis of organic salts through oxidative cyclization, leading to the formation of quinoxaline derivatives with high purity and yield under metal-free, mild reaction conditions (Faizi et al., 2018). Additionally, reactions of ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate with dibromo compounds have been used to produce quinoxaline derivatives, demonstrating the versatility of starting materials and reaction conditions in quinoxaline synthesis (Reisch et al., 1993).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is extensively characterized using various analytical techniques such as NMR, MS, IR, UV–vis, and X-ray crystallography. These techniques provide detailed information about the ionic nature, electronic and structural properties, and the reactivity of quinoxaline compounds (Faizi et al., 2018). For instance, structural studies have revealed intramolecular hydrogen bonding and the existence of π–π interactions, contributing to the stability and properties of quinoxaline derivatives (Fun et al., 2008).
Chemical Reactions and Properties
Quinoxaline derivatives engage in a variety of chemical reactions, including biocatalytic synthesis, alkoxycarbonylation, and hydrogenation, which highlight their reactivity and potential for further functionalization. For example, one study demonstrates the biocatalytic synthesis of quinoxalinones and benzoxazin-2-ones in an environmentally friendly manner, showcasing the versatility of quinoxaline derivatives in chemical synthesis (Petronijevic et al., 2017). Another study reports the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, further illustrating the chemical reactivity of these compounds (Xie et al., 2019).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as thermal stability, solubility, and fluorescence, are influenced by their molecular structure and substituents. For instance, some quinoxaline derivatives exhibit strong and broad absorption spectra, good thermal stability, and high solubility, making them suitable for various applications, including in organic solar cells (Xiao et al., 2018).
Scientific Research Applications
Catalysis
Quinoxaline derivatives, like 2,3-bis(tert-butylmethylphosphino)quinoxaline, serve as ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is essential for the efficient preparation of chiral pharmaceutical ingredients, showcasing the critical role of these compounds in asymmetric catalysis and drug synthesis (Imamoto et al., 2012).
Pharmaceutical Research
Quinoxaline derivatives exhibit potential biological activities. For instance, synthesis methodologies allow for the creation of C-8 substituted quinoxalines with possible biological activity, indicating their significance in pharmaceutical research for developing new therapeutic agents (Méndez et al., 2001).
Green Chemistry
The biocatalytic synthesis of quinoxaline derivatives, utilizing environmentally friendly catalysts like lemon juice, highlights the move towards sustainable chemical processes. This approach generates less waste and demonstrates excellent green chemistry metrics, making it a valuable method for producing quinoxaline derivatives on a larger scale (Petronijević et al., 2017).
Materials Science
Quinoxaline compounds are integral to developing new materials with specific optical and electronic properties. For example, quinoxaline derivatives can serve as corrosion inhibitors for metals in acidic mediums, indicating their utility in protecting materials from corrosion and extending their lifespan in harsh environments (Olasunkanmi et al., 2016).
Organic Synthesis
In organic synthesis, quinoxaline derivatives are used as intermediates and reactants for synthesizing a wide array of complex molecules. Their versatility is demonstrated through various reactions, including the synthesis of visibly emissive scaffolds for applications in live cell imaging, indicating the broad utility of these compounds in synthesizing novel organic materials with specific desirable properties (Kanungo et al., 2015).
properties
IUPAC Name |
(E,2S)-4-quinoxalin-2-ylbut-3-ene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-7,10,15-16H,8H2/b6-5+/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLSCIVPFGAFEP-PORFMDCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=CC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=C/[C@@H](CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Quinoxalinyl-3-butene-1,2-diol |
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